
4-Brom-6-fluor-3-iod-1H-Indazol
Übersicht
Beschreibung
The compound "4-Bromo-6-fluoro-3-iodo-1H-indazole" is a multi-halogenated indazole derivative, which is a class of heterocyclic aromatic organic compounds. Indazoles are characterized by a pyrrole ring fused to a benzene ring and are known for their diverse biological activities. The presence of bromine, fluorine, and iodine atoms in the compound suggests potential applications in medicinal chemistry due to the unique properties that these halogens can impart, such as modulating the molecule's reactivity and bioavailability.
Synthesis Analysis
The synthesis of halogenated indazole derivatives can be complex due to the need for regioselectivity and the potential for multiple reaction pathways. However, the synthesis of related compounds has been demonstrated in the literature. For instance, the synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride as described in the first paper suggests that similar strategies could be applied to the synthesis of halogenated indazoles . Additionally, the nucleophilic substitution method used to synthesize "Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate" could potentially be adapted for the synthesis of "4-Bromo-6-fluoro-3-iodo-1H-indazole" .
Molecular Structure Analysis
The molecular structure of halogenated indazoles can be complex due to the presence of multiple halogens, which can influence the overall shape and electronic distribution of the molecule. The study of "Experimental and theoretical characterization of the 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole" provides insights into the molecular structure analysis of halogenated compounds, including the use of X-ray crystallography and computational methods such as Hartree–Fock (HF) and density functional theory (DFT) . These techniques could be applied to determine the molecular structure of "4-Bromo-6-fluoro-3-iodo-1H-indazole".
Chemical Reactions Analysis
The reactivity of halogenated indazoles can be influenced by the nature of the halogen substituents. For example, the presence of iodine and bromine atoms can enhance the molecule's ability to participate in halogen bonding, as seen in the study of "Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole" . This suggests that "4-Bromo-6-fluoro-3-iodo-1H-indazole" may also exhibit interesting halogen bonding properties, which could be exploited in biochemical structure determination or in the design of new materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-Bromo-6-fluoro-3-iodo-1H-indazole" would likely be influenced by its halogen substituents. The study of "Facile synthesis of bromo- and iodo-1,2,3-triazoles" provides a glimpse into the properties of halogenated triazoles, which may share some similarities with halogenated indazoles . The presence of halogens can affect the compound's melting point, solubility, density, and other physical properties. Additionally, the electronic effects of the halogens can impact the chemical reactivity, such as electrophilic and nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Synthese von HIV-Protease-Inhibitoren
4-Brom-6-fluor-3-iod-1H-Indazol dient als Schlüsselzwischenprodukt bei der Synthese von HIV-Protease-Inhibitoren. Diese Inhibitoren sind für die Behandlung von HIV/AIDS von entscheidender Bedeutung, da sie das Protease-Enzym blockieren und so verhindern, dass das Virus reift und sich vermehrt. Die Indazol-Einheit trägt zum strukturellen Rahmen bei, der für die inhibitorische Aktivität erforderlich ist .
Entwicklung von Serotonin-Rezeptor-Antagonisten
Diese Verbindung wird bei der Entwicklung von Serotonin-Rezeptor-Antagonisten eingesetzt. Diese Antagonisten haben potenzielle Anwendungen bei der Behandlung verschiedener psychiatrischer Erkrankungen, darunter Angstzustände, Depressionen und Schizophrenie. Der Indazol-Kern ist für das Pharmakophor unerlässlich und bietet die notwendigen Wechselwirkungen mit den Serotonin-Rezeptoren .
Aldol-Reduktase-Inhibitoren für die Diabetes-Management
Aldol-Reduktase-Inhibitoren sind eine weitere Anwendung von this compound. Diese Inhibitoren können Komplikationen im Zusammenhang mit Diabetes verhindern, indem sie den Polyol-Weg blockieren, der bei Überaktivität für diabetische Komplikationen verantwortlich ist. Die strukturellen Eigenschaften des Indazol-Derivats machen es zu einem Kandidaten für die Herstellung potenter Aldol-Reduktase-Inhibitoren .
Acetylcholinesterase-Inhibitoren für die Alzheimer-Krankheit
Die Verbindung ist auch bei der Synthese von Acetylcholinesterase-Inhibitoren von Bedeutung, die zur Behandlung der Alzheimer-Krankheit eingesetzt werden. Diese Inhibitoren wirken, indem sie den Acetylcholin-Spiegel im Gehirn erhöhen und so die kognitive Funktion von Alzheimer-Patienten verbessern. Der Indazol-Ring bietet ein Gerüst, das modifiziert werden kann, um die Wirksamkeit des Inhibitors zu verbessern .
Antitumoraktivität gegen verschiedene Krebszelllinien
Untersuchungen haben gezeigt, dass Indazol-Derivate eine Antitumoraktivität gegen eine Reihe von Krebszelllinien aufweisen, darunter Lungen-, chronisch myeloische Leukämie-, Prostata- und Hepatomzellen. Das Substitutionsschema am Indazol-Ring, wie z. B. in this compound, spielt eine bedeutende Rolle bei der Bestimmung der Wirksamkeit der Verbindung bei der Hemmung des Wachstums von Krebszellen .
PI3-Kinase-Inhibitoren für die Krebsbehandlung
Dieses Indazol-Derivat wird zur Herstellung von PI3-Kinase-Inhibitoren verwendet, die vielversprechend in der Krebsbehandlung sind. PI3-Kinasen sind an Zellwachstum und -überleben beteiligt, und ihre Hemmung kann zur Unterdrückung des Tumorwachstums führen. Die halogenierte Indazol-Struktur ist der Schlüssel zur gezielten Ansteuerung der ATP-Bindungsstelle der Kinase .
Gerüst für diverse heterocyclische Strukturen
Der Indazol-Kern von this compound ist ein vielseitiger Baustein für die Synthese diverser heterocyclischer Strukturen. Diese Strukturen sind in der medizinischen Chemie wichtig, um Verbindungen mit verschiedenen biologischen Aktivitäten zu erzeugen. Das Indazol dient als Gerüst, das funktionalisiert werden kann, um eine große Bandbreite an bioaktiven Molekülen zu produzieren .
Innovative Kaskadenreaktionen für die Heterocyclensynthese
Schließlich kann this compound an innovativen Kaskadenreaktionen zur Synthese anderer Heterocyclen beteiligt sein. Diese Reaktionen sind wertvoll für die effiziente und selektive Konstruktion komplexer molekularer Architekturen. Die Reaktivität des Indazol-Derivats wird genutzt, um Kaskadenprozesse einzuleiten, die zu neuen heterocyclischen Verbindungen führen .
Safety and Hazards
The safety information available for 4-Bromo-6-fluoro-3-iodo-1H-indazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Zukünftige Richtungen
Indazole derivatives, including 4-Bromo-6-fluoro-3-iodo-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthesis methods and exploring their potential applications in drug development .
Wirkmechanismus
Target of Action
Compounds containing an indazole fragment have been investigated and applied in producing hiv protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . Therefore, it is plausible that 4-Bromo-6-fluoro-3-iodo-1H-indazole may interact with similar targets.
Mode of Action
It is known that indazole-containing compounds can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Given the broad range of biological activities exhibited by indazole-containing compounds, it is likely that multiple pathways could be affected .
Pharmacokinetics
It is known that the compound is a solid at room temperature and has a molecular weight of 34092 . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
Indazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the compound should be stored at temperatures between 2-8°c , suggesting that temperature could influence its stability.
Eigenschaften
IUPAC Name |
4-bromo-6-fluoro-3-iodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFIN2/c8-4-1-3(9)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBMFTQJQXKQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646408 | |
| Record name | 4-Bromo-6-fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887567-87-5 | |
| Record name | 4-Bromo-6-fluoro-3-iodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



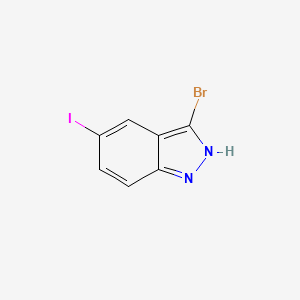

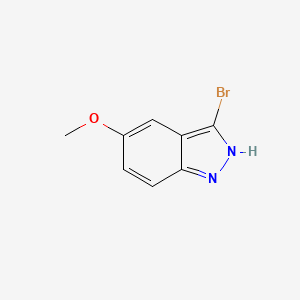
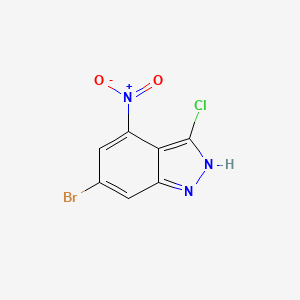



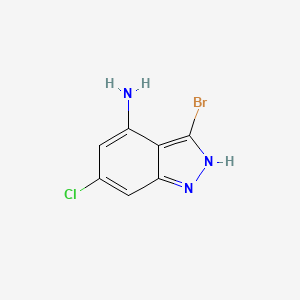
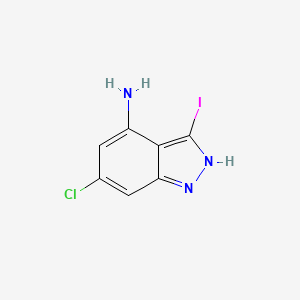
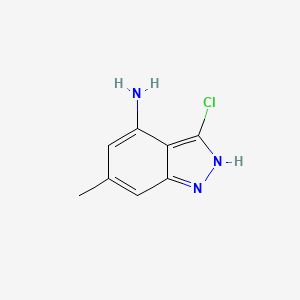
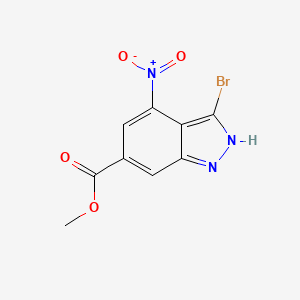
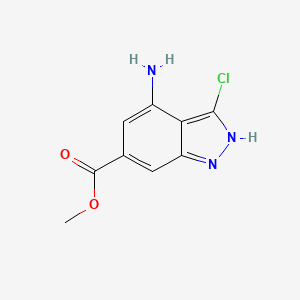
![[2,3'-Bipyridine]-3-carboxylic acid](/img/structure/B1292471.png)
